molecular formula C5H7ClN4 B1610562 4-Chloro-6-hydrazinyl-2-methylpyrimidine CAS No. 52476-88-7

4-Chloro-6-hydrazinyl-2-methylpyrimidine

Cat. No.: B1610562
CAS No.: 52476-88-7
M. Wt: 158.59 g/mol
InChI Key: FSVBHXYINVNNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-hydrazinyl-2-methylpyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 4, a hydrazinyl group at position 6, and a methyl group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-hydrazinyl-2-methylpyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylpyrimidine.

    Chlorination: The 2-methylpyrimidine is chlorinated at position 4 using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chloro-2-methylpyrimidine.

    Hydrazination: The 4-chloro-2-methylpyrimidine is then reacted with hydrazine hydrate (N₂H₄·H₂O) under reflux conditions to introduce the hydrazinyl group at position 6, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-hydrazinyl-2-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Oxidation and Reduction: The hydrazinyl group can participate in oxidation and reduction reactions, leading to the formation of azo compounds or hydrazones.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or pyrazoles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

    Condensation: Acidic or basic catalysts, such as acetic acid or sodium acetate, are used to facilitate condensation reactions.

Major Products:

    Substitution Products: Various substituted pyrimidines with different functional groups at position 4.

    Oxidation Products: Azo compounds or hydrazones.

    Condensation Products: Hydrazones or pyrazoles.

Scientific Research Applications

4-Chloro-6-hydrazinyl-2-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-Chloro-6-hydrazinyl-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can bind to receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

    4-Chloro-2-methylpyrimidine: Lacks the hydrazinyl group at position 6.

    6-Hydrazinyl-2-methylpyrimidine: Lacks the chlorine atom at position 4.

    4-Chloro-6-methylpyrimidine: Lacks the hydrazinyl group at position 6.

Uniqueness: 4-Chloro-6-hydrazinyl-2-methylpyrimidine is unique due to the presence of both the chlorine atom and the hydrazinyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

(6-chloro-2-methylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-3-8-4(6)2-5(9-3)10-7/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVBHXYINVNNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544537
Record name 4-Chloro-6-hydrazinyl-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52476-88-7
Record name Pyrimidine, 4-chloro-6-hydrazinyl-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52476-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-hydrazinyl-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4,6-dichloro-2-methylpyrimidine (1.63 g, 10.0 mmol) in THF (25 mL) at room temperature under argon was added H2NNH2 (0.64 g, 20.0 mmol). The reaction mixture was stirred at room temperature under argon overnight. Analysis by HPLC/MS indicated that the reaction was complete. The solvent was evaporated, and the residue was coevaporated with toluene (2×5 mL) then THF (5 mL), and then dried under vacuum. The crude title compound was used directly in the next step. HPLC/MS: retention time=0.77 min.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4,6-dichloro-2-methylpyrimidine (10 g, 0.061 mol) in dry THF (500 ml) was added anhydrous hydrazine (1.96 g, 0.061 mol) followed by potassium carbonate (12.7 g, 0.092 mol). The reaction mixture was stirred at room temperature for 13 h and filtered. The filtrate was evaporated under reduced pressure to afford 9.3 g (45%) of the titled compound as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-hydrazinyl-2-methylpyrimidine
Reactant of Route 2
4-Chloro-6-hydrazinyl-2-methylpyrimidine
Reactant of Route 3
4-Chloro-6-hydrazinyl-2-methylpyrimidine
Reactant of Route 4
4-Chloro-6-hydrazinyl-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-hydrazinyl-2-methylpyrimidine
Reactant of Route 6
4-Chloro-6-hydrazinyl-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.